2-ethynylfuran

Description

Properties

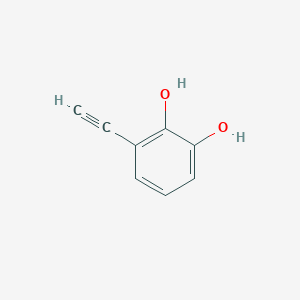

IUPAC Name |

3-ethynylbenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEMGCWZZODBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-ethynylfuran can be synthesized through several methods. One common approach involves the reaction of 2-ethynylphenol with a suitable oxidizing agent. Another method includes the use of arylboronic acids, which undergo ipso-hydroxylation in the presence of hydrogen peroxide and HBr to yield substituted phenols .

Industrial Production Methods: Industrial production of 3-ethynyl-2-hydroxy-phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 2-ethynylfuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Organic Synthesis

2-Ethynylfuran serves as a crucial building block in organic synthesis. Its dual functional groups (the furan and ethynyl moieties) allow for the creation of diverse functional materials.

Key Reactions and Synthesis Pathways

- Cross-Coupling Reactions : this compound can participate in transition metal-free cross-coupling reactions with haloacetylenes, leading to the formation of acetylenic derivatives. A study demonstrated that furan compounds bearing electron-donating substituents could effectively undergo these reactions under mild conditions, yielding products with high efficiency (up to 88% yield) .

- Cycloaddition Reactions : The compound can also engage in [4 + 2] cycloaddition reactions, forming intermediates that can be transformed into various ethynylated products through subsequent elimination processes .

Material Science

The electronic properties of this compound make it a promising candidate for applications in material science, particularly in the development of conducting polymers.

Conducting Polymers

- Electronic Properties : The strong π-orbital interactions between the furan and ethynyl groups contribute to favorable energy levels for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making it suitable for conducting polymer applications .

- Stability and Conductivity : Research indicates that polymers incorporating this compound exhibit enhanced electrical conductivity due to its energetic stability and dipole moment, which are critical for the performance of conducting materials .

Biological Research

While specific biological applications are less documented, the unique structure of this compound suggests potential avenues for exploration in medicinal chemistry.

Potential Bioactive Compounds

- The compound's derivatives may serve as precursors for bioactive substances, given their reactivity and structural features that could lead to novel therapeutic agents .

- Conducting Polymer Development : A study highlighted the synthesis of conducting polymers using this compound as a precursor. The resulting materials demonstrated significant electrical conductivity and stability under various conditions, indicating their potential for electronic device applications .

- Cross-Coupling Efficiency : In a series of experiments, researchers successfully utilized this compound in cross-coupling reactions with haloacetylenes without transition metals, achieving high yields and demonstrating its utility in synthesizing complex organic structures .

- Medicinal Chemistry Exploration : Preliminary studies suggest that derivatives of this compound may exhibit bioactivity worthy of further investigation in drug design, particularly as potential anti-cancer agents due to their structural properties that allow interaction with biological targets .

Mechanism of Action

The mechanism of action of 3-ethynyl-2-hydroxy-phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the ethynyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The ethynyl group in this compound enhances electron-deficient character compared to vinyl or alkyl-substituted furans, enabling participation in click chemistry (e.g., Huisgen cycloaddition) .

- Boiling Points : Alkyl-substituted furans (e.g., 2-pentylfuran, 2-heptylfuran) exhibit higher boiling points due to increased van der Waals interactions, whereas this compound’s smaller size and linear geometry likely result in lower volatility .

Stability and Reactivity

- This compound : The ethynyl group’s high reactivity necessitates careful handling to avoid polymerization or explosive decomposition. Stability data are lacking in the evidence .

- 2-Vinylfuran : Less reactive than its ethynyl analog but prone to Diels-Alder reactions due to the conjugated diene system .

Biological Activity

2-Ethynylfuran is a compound of interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its furan ring structure with an ethynyl group at the 2-position. This unique structure contributes to its reactivity and biological profile. The furan nucleus is known for its presence in various biologically active compounds, making it a focal point in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results indicate that this compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been investigated. Studies suggest that it modulates inflammatory pathways, particularly by inhibiting the production of pro-inflammatory cytokines.

Key Findings:

- In vitro studies show that this compound significantly reduces the levels of TNF-α and IL-6 in activated macrophages.

- The compound appears to exert its effects through the inhibition of the NF-kB signaling pathway, which is crucial in regulating immune responses .

Anticancer Properties

Research into the anticancer potential of this compound has yielded encouraging results. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 8 | Inhibition of cell proliferation |

| A549 | 12 | Disruption of tubulin polymerization |

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Pharmaceutical Biology highlighted the efficacy of this compound against multidrug-resistant Staphylococcus aureus, demonstrating a significant reduction in bacterial load in treated samples compared to controls . -

Anti-inflammatory Mechanisms :

Research conducted by Chen et al. illustrated that treatment with this compound reduced inflammation markers in a murine model of arthritis, suggesting its potential therapeutic application in inflammatory diseases . -

Cytotoxicity in Cancer Research :

A recent investigation reported that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-ethynylfuran, and what experimental conditions are critical for optimizing yield?

- Methodology :

- Sonogashira coupling : A common method involves reacting 2-iodofuran with terminal alkynes (e.g., acetylene derivatives) under palladium/copper catalysis. Strict control of inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., THF or DMF) is essential to prevent side reactions .

- Catalyst optimization : Use Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst. Monitor reaction progress via TLC or GC-MS to adjust reaction time and temperature (typically 60–80°C) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or distillation under reduced pressure yields pure product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Key methods :

- NMR spectroscopy : ¹H and ¹³C NMR identify characteristic signals (e.g., furan ring protons at δ 6.2–7.5 ppm, ethynyl protons at δ 2.8–3.2 ppm). Compare with reference spectra for validation .

- GC-MS : Use polar capillary columns (e.g., DB-WAX) with temperature programming (40°C to 250°C at 10°C/min) to resolve volatile impurities. Kovats retention indices can cross-validate identity .

- FT-IR : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and furan ring vibrations (C-O-C at ~1250 cm⁻¹) .

Q. What are the primary reactivity patterns of this compound in organic transformations?

- Cycloadditions : The ethynyl group participates in [2+2] or Diels-Alder reactions with dienophiles (e.g., tetrazines) under thermal or photochemical conditions. Monitor regioselectivity via HPLC .

- Nucleophilic additions : React with Grignard reagents or organolithium compounds at the triple bond. Quench reactions with NH₄Cl and characterize products via MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) for this compound derivatives?

- Contradiction analysis framework :

- Replicate experiments : Ensure synthetic reproducibility under identical conditions (e.g., solvent purity, catalyst batch) .

- Cross-validate techniques : Combine XRD for solid-state structure confirmation with solution-state NMR to rule out solvent effects .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data. Adjust for solvent polarity and temperature .

Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of this compound derivatives?

- Design considerations :

- Ligand screening : Test bulky phosphine ligands (e.g., XPhos) to stabilize Pd intermediates and reduce homocoupling byproducts .

- Solvent effects : Compare polar aprotic solvents (DMF vs. THF) for improved substrate solubility and catalyst activity.

- In situ monitoring : Use ReactIR or GC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. How can mechanistic studies elucidate the role of this compound in multicomponent reactions?

- Approaches :

- Kinetic isotope effects (KIE) : Replace ethynyl hydrogen with deuterium to identify rate-determining steps .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps to detect transient intermediates .

- Isotopic labeling : Synthesize ¹³C-labeled derivatives to trace bond formation pathways via NMR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Precautions :

- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of volatile compounds .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential irritancy .

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C to prevent polymerization .

Data Management and Validation

Q. How should researchers design experiments to minimize bias in spectroscopic data interpretation?

- Blinding : Assign sample codes to avoid confirmation bias during NMR/IR analysis .

- Triangulation : Validate results across multiple instruments (e.g., compare GC-MS data from two independent labs) .

- Peer review : Share raw spectral files with collaborators for independent verification .

Q. What statistical methods are appropriate for analyzing reproducibility in this compound synthesis?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.